1-(2,4-Dimethoxyphenyl)butan-2-ol
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Overview
Description
1-(2,4-Dimethoxyphenyl)butan-2-ol is an organic compound characterized by the presence of a butanol group attached to a 2,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-butanol: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,4-Dimethoxyphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-(2,4-Dimethoxyphenyl)butan-2-ol is unique due to its specific substitution pattern and the presence of a butanol group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications and differentiate it from other similar compounds.
Biological Activity
1-(2,4-Dimethoxyphenyl)butan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2,4-dimethoxyphenyl have shown promising antibacterial effects against various strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|---|
Compound A | S. aureus ATCC 43300 | 15.62 µg/mL | 31.25 µg/mL |
Compound B | E. coli ATCC 25922 | 62.5 µg/mL | 125 µg/mL |
This compound | S. epidermidis ATCC 12228 | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural similarities.
Antioxidant Activity
The antioxidant potential of compounds related to this compound has been assessed using the DPPH radical scavenging assay. The results suggest that these compounds can effectively reduce oxidative stress by scavenging free radicals.
Table 2: Antioxidant Activity Results
Compound | IC50 (µg/mL) |
---|---|
Ascorbic Acid (Control) | 25 |
Compound C | 43.39 |
This compound | TBD |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds indicate varied effects on cell viability.
Table 3: Cytotoxicity Data
Compound | Cell Line Tested | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound D | A549 (Lung Cancer) | 100 | 85 |
Compound E | HepG2 (Liver Cancer) | 200 | 90 |
This compound | TBD | TBD | TBD |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar substituents to those found in this compound. For example:
- Antibacterial Efficacy : A study demonstrated that derivatives with methoxy groups showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
- Antioxidant Properties : Research indicated that the presence of methoxy groups significantly contributes to the antioxidant capacity of phenolic compounds .
- Cytotoxic Effects : Investigations into related compounds revealed that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-10(13)7-9-5-6-11(14-2)8-12(9)15-3/h5-6,8,10,13H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLPECHFDIGWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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